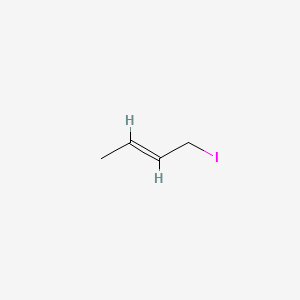

1-Iodo-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-iodobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPHPAWGOMDGMA-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 1-Iodo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene, also known as crotyl iodide, is a valuable reagent in organic synthesis, primarily utilized in the introduction of the crotyl group in various chemical transformations. Its allylic iodide structure makes it a reactive electrophile, susceptible to nucleophilic attack, and a precursor for organometallic reagents. This guide provides a comprehensive overview of the synthesis, discovery, and key chemical properties of this compound, with a focus on experimental protocols and quantitative data to support research and development activities.

Physicochemical Properties

This compound is a flammable liquid that exists as (E) and (Z) stereoisomers. It is crucial to consider the isomeric form in synthetic applications as it can influence the stereochemical outcome of reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₇I | [1] |

| Molecular Weight | 182.00 g/mol | [1] |

| CAS Number | 627-24-7 ((E)-isomer) | [1][2] |

| IUPAC Name | (2E)-1-iodobut-2-ene | [1] |

| Boiling Point | 109.77 °C (estimate) | [3] |

| Density | 1.6556 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.5110 (estimate) | [3] |

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways. The primary methods involve the electrophilic addition of hydrogen iodide to 1,3-butadiene (B125203), the conversion of crotyl alcohol, and the Finkelstein halogen exchange reaction.

Electrophilic Addition of Hydrogen Iodide to 1,3-Butadiene

The reaction of 1,3-butadiene with hydrogen iodide (HI) is a direct method for the preparation of a mixture of iodo-butenes. This reaction proceeds via an electrophilic addition mechanism, leading to the formation of both the 1,2-addition product (3-iodo-1-butene) and the 1,4-addition product (this compound). The regioselectivity of this reaction is influenced by kinetic and thermodynamic control.

Caption: Electrophilic addition of HI to 1,3-butadiene.

Experimental Protocol:

-

Materials: 1,3-Butadiene, anhydrous hydrogen iodide, diethyl ether.

-

Procedure:

-

A solution of 1,3-butadiene in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone (B3395972) bath.

-

Anhydrous hydrogen iodide gas is bubbled through the solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting mixture of iodo-butenes is purified by fractional distillation.

-

-

Expected Yield: The ratio of 1,2- to 1,4-addition products is temperature-dependent. At lower temperatures, the kinetically favored 1,2-adduct is the major product, while at higher temperatures, the thermodynamically more stable 1,4-adduct (this compound) is favored.

Conversion of Crotyl Alcohol to this compound (Appel Reaction)

A reliable method for the stereospecific conversion of an alcohol to an alkyl iodide is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. This method is advantageous as it often proceeds with inversion of configuration.

Caption: Synthesis of this compound from crotyl alcohol.

-

Materials: Crotyl alcohol, triphenylphosphine, iodine, imidazole, dichloromethane.

-

Procedure:

-

To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol) and imidazole (3 eq).

-

Stir the mixture for 2 minutes, then add crotyl alcohol (1 mmol).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

-

-

Expected Yield: This method generally provides good to excellent yields of the corresponding iodide.

Finkelstein Halogen Exchange Reaction

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from the corresponding chlorides or bromides. This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[6][7][8]

Caption: Finkelstein reaction for this compound synthesis.

Experimental Protocol:

-

Materials: Crotyl chloride or crotyl bromide, sodium iodide, acetone.

-

Procedure:

-

Dissolve crotyl chloride or crotyl bromide in dry acetone.

-

Add a stoichiometric excess of sodium iodide to the solution.

-

Reflux the reaction mixture for several hours. The formation of a white precipitate (NaCl or NaBr) indicates the progress of the reaction.

-

After cooling to room temperature, filter off the precipitate.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation.

-

-

Expected Yield: High yields are typically achieved with this method, especially for primary halides.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. Below are the expected spectral features.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 182. Key fragmentation patterns for iodoalkanes include the loss of an iodine atom (m/z 127) and the formation of the butyl cation (C₄H₇⁺) at m/z 55.[9][10]

| m/z | Proposed Fragment Ion |

| 182 | [C₄H₇I]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 55 | [C₄H₇]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the C=C double bond and C-I bond.

| Wavenumber (cm⁻¹) | Vibration |

| ~3020 | =C-H stretch |

| ~1650 | C=C stretch |

| ~965 | C-H bend (trans-alkene) |

| ~500-600 | C-I stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. For (E)-1-iodo-2-butene, the following signals are expected: a doublet for the methyl protons, a multiplet for the vinylic protons, and a doublet for the methylene (B1212753) protons adjacent to the iodine.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis and use are rooted in the fundamental principles of organic chemistry developed in the 19th and early 20th centuries. The Finkelstein reaction, first described by Hans Finkelstein in 1910, provided a general method for the preparation of alkyl iodides. The understanding of electrophilic additions to conjugated dienes, which explains the formation of this compound from 1,3-butadiene, was also a significant development in this era. A specific synthesis of (2E)-1-iodo-2-butene was reported in the journal Synthesis in 1989.[2]

Conclusion

This compound is a versatile synthetic intermediate that can be prepared through several reliable methods. This guide has detailed the most common and effective synthetic routes, including electrophilic addition to a conjugated diene, conversion from the corresponding alcohol, and halogen exchange. The provided experimental protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient preparation and characterization of this important chemical building block.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. rsc.org [rsc.org]

- 3. (E)-1-Iodo-2-butene CAS#: 38169-04-9 [m.chemicalbook.com]

- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. byjus.com [byjus.com]

- 9. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene, also known as crotyl iodide, is an organoiodine compound that serves as a valuable reagent and intermediate in organic synthesis. Its structure, featuring a reactive carbon-iodine bond allylic to a carbon-carbon double bond, imparts unique reactivity, making it a useful building block for the introduction of the butenyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its synthesis, reactivity, and characterization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇I | [1] |

| Molecular Weight | 182.00 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar alkyl iodides |

| Boiling Point | Not available (n/a) | [2] |

| Melting Point | Not available (n/a) | [2] |

| Density | Not available (n/a) | [2] |

| Refractive Index | Not available (n/a) | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, acetone (B3395972), chloroform) and insoluble in water. | Inferred from similar alkyl iodides |

| XLogP3-AA | 2.3 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Finkelstein reaction.[3][4] This reaction involves the treatment of a more readily available crotyl halide, such as crotyl bromide or crotyl chloride, with an excess of sodium iodide in a suitable solvent, typically acetone.[3][4] The success of the reaction is driven by the precipitation of the less soluble sodium bromide or sodium chloride in acetone, which shifts the equilibrium towards the formation of the desired iodoalkane.[3]

Caption: Synthesis of this compound via the Finkelstein Reaction.

Experimental Protocol: Synthesis of (E)-1-Iodo-2-butene

The following is a representative protocol for the synthesis of (E)-1-iodo-2-butene from (E)-crotyl bromide using the Finkelstein reaction.

Materials:

-

(E)-Crotyl bromide

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

To the stirred solution, add (E)-crotyl bromide (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of sodium bromide will form as the reaction proceeds.[3]

-

Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by vacuum distillation.[5] Due to the potential for decomposition at elevated temperatures, it is crucial to use a reduced pressure distillation setup. The purified product should be stored in a cool, dark place, as alkyl iodides can be light-sensitive.

Chemical Reactivity

This compound is a reactive organic halide. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions.[6] As an allylic halide, it is particularly susceptible to Sɴ2 reactions.[3]

Caption: General Nucleophilic Substitution Reaction of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of this compound. While specific spectral data for the pure compound is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the vinylic protons, and the methylene (B1212753) protons adjacent to the iodine atom. The vinylic protons will exhibit characteristic coupling constants depending on the stereochemistry (cis or trans).

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the iodine will be significantly influenced by the electronegativity of the iodine atom.

General Experimental Protocol for NMR Analysis:

-

Dissolve a small sample of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Safety and Handling

This compound is expected to be a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Alkyl iodides can be lachrymatory and should be handled with care. Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a versatile synthetic intermediate with well-defined, albeit not extensively documented, physical and chemical properties. Its synthesis via the Finkelstein reaction is straightforward, and its reactivity as an allylic halide makes it a valuable tool in organic synthesis. Proper handling and purification are essential for its effective use in research and development. This guide provides a foundational understanding for professionals working with this compound.

References

- 1. This compound | C4H7I | CID 6432602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides - Google Patents [patents.google.com]

- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

Core Compound Overview: 1-Iodo-2-butene

An In-depth Technical Guide to 1-Iodo-2-butene for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated alkene of interest in organic synthesis and as a potential building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its prospective applications in the field of drug development.

Chemical Identity and Synonyms

This compound is an organoiodine compound and a derivative of butene. It exists as two geometric isomers, (E)- and (Z)-1-iodo-2-butene. The (E)-isomer is more commonly referenced in chemical literature.

-

IUPAC Name : (2E)-1-iodobut-2-ene

-

Synonyms : (E)-1-iodobut-2-ene, (E)-1-iodo-but-2-ene, 1-iodobut-2-ene, 2-Butene, 1-iodo-[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (E)-1-iodo-2-butene. The data presented is a combination of estimated and computed values from chemical databases.

| Property | Value | Source |

| Molecular Weight | 182.00 g/mol | PubChem[3] |

| Boiling Point | 109.77 °C (estimated) | ChemicalBook[4] |

| Exact Mass | 181.95925 Da | PubChem[3] |

| XLogP3-AA | 2.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Topological Polar Surface Area | 0 Ų | PubChem[3] |

| Complexity | 30.6 | PubChem[3] |

Experimental Protocols

Synthesis of this compound from 2-Buten-1-ol

This protocol is based on the iodination of allylic alcohols using hydrogen iodide generated in situ from chlorotrimethylsilane (B32843) and sodium iodide. This method is effective for producing allylic iodides under mild conditions.

Reaction Scheme:

CH₃CH=CHCH₂OH + TMSCl + NaI → CH₃CH=CHCH₂I + NaCl + (TMS)₂O

Materials and Equipment:

-

Reagents:

-

(E)-2-Buten-1-ol (crotyl alcohol)

-

Chlorotrimethylsilane (TMSCl)

-

Sodium iodide (NaI)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium iodide (1.2 equivalents) in anhydrous acetonitrile. Stir the suspension at room temperature.

-

Addition of Alcohol: To the stirring suspension, add (E)-2-buten-1-ol (1.0 equivalent) via syringe.

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise via syringe over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting alcohol.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound, as an allylic iodide, is a reactive alkylating agent. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity makes it a useful intermediate in organic synthesis and potentially in drug development for the covalent modification of lead compounds.

Key Potential Applications:

-

Alkylation of Nucleophiles: It can be used to introduce the butenyl group onto various nucleophiles such as amines (N-alkylation), phenols/alcohols (O-alkylation), and thiols (S-alkylation), which are common functionalities in drug scaffolds.[5]

-

Modulation of Physicochemical Properties: The introduction of a small, somewhat lipophilic butenyl group can be used to fine-tune the properties of a drug candidate.[5] This can influence:

-

Lipophilicity: Affecting the molecule's ability to cross cell membranes.[5]

-

Binding Affinity: The alkyl chain can establish van der Waals interactions within the target's binding pocket, potentially increasing affinity and selectivity.[5]

-

Metabolic Stability: Alkylation can block metabolically labile sites on a molecule, thereby increasing its biological half-life.[5]

-

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from 2-buten-1-ol.

Caption: Synthetic workflow for this compound.

Conceptual Signaling Pathway Modification

This diagram illustrates the conceptual use of this compound in drug development to covalently modify a lead compound, thereby altering its interaction with a biological target (e.g., a protein kinase).

Caption: Conceptual use in covalent drug design.

References

Spectroscopic Profile of 1-Iodo-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-iodo-2-butene, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the established principles of spectroscopic interpretation and analysis of closely related iodoalkanes and substituted butenes. This document also outlines standardized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral data of analogous compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 5.8 | m | 2H | -CH=CH- |

| ~3.9 - 4.1 | d | 2H | ICH₂- |

| ~1.6 - 1.8 | d | 3H | CH₃- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~125 - 135 | -CH=CH- |

| ~10 - 20 | ICH₂- |

| ~15 - 25 | CH₃- |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 - 3050 | Medium | =C-H Stretch |

| ~2850 - 2960 | Medium | C-H Stretch (Alkyl) |

| ~1640 - 1680 | Medium-Weak | C=C Stretch |

| ~960 - 980 | Strong | =C-H Bend (trans) |

| ~500 - 600 | Strong | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | High | [I]⁺ |

| 55 | High | [C₄H₇]⁺ (Loss of I) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-25 mg) is prepared by dissolving it in an appropriate deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) within an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is utilized.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shifts.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is recorded. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

-

Data Processing: The final spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to the (E) and (Z) Isomers of 1-Iodo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 1-iodo-2-butene, also known as crotyl iodide. Given the limited availability of detailed experimental data for these specific isomers in publicly accessible literature, this guide combines known information with established principles of organic chemistry and data from analogous compounds to offer a practical resource for researchers.

Introduction

(E)- and (Z)-1-iodo-2-butene are versatile chemical intermediates that hold potential in organic synthesis and drug discovery. Their structure, featuring a reactive allylic iodide and a stereodefined double bond, makes them valuable building blocks for introducing the butenyl moiety into larger molecules. The stereochemistry of the double bond can significantly influence the biological activity and conformational properties of the final products, making stereoselective synthesis and characterization of these isomers crucial. Iodoalkanes are frequently used in medicinal chemistry as alkylating agents to modify lead compounds, enhancing properties like lipophilicity and binding affinity. The butenyl group, a common structural motif in natural products, can be further functionalized, allowing for the construction of diverse molecular scaffolds.

Physicochemical and Spectroscopic Data

Precise experimental data for both isomers is scarce. The following tables summarize available computed and estimated data, supplemented with typical spectroscopic characteristics for analogous allylic iodides and butene isomers.

Table 1: General Properties of this compound Isomers

| Property | (E)-1-Iodo-2-butene | (Z)-1-Iodo-2-butene |

| Molecular Formula | C₄H₇I | C₄H₇I |

| Molecular Weight | 182.00 g/mol [1][2] | 182.00 g/mol |

| CAS Number | 38169-04-9[3] | 53121-23-6 |

Table 2: Estimated and Computed Physical Properties

| Property | (E)-1-Iodo-2-butene | (Z)-1-Iodo-2-butene |

| Boiling Point | ~109.77 °C (estimate)[4] | No data available |

| Density | ~1.656 g/cm³ (estimate)[4] | No data available |

| Refractive Index | ~1.511 (estimate)[4] | No data available |

| XLogP3-AA | 2.3 | No data available |

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | (E)-1-Iodo-2-butene | (Z)-1-Iodo-2-butene |

| ¹H NMR (Predicted) | Signals for CH₃, CH=CH, and CH₂I protons. The coupling constant between the vinyl protons is expected to be in the range of 12-18 Hz, characteristic of a trans-alkene. | Signals for CH₃, CH=CH, and CH₂I protons. The coupling constant between the vinyl protons is expected to be in the range of 6-12 Hz, characteristic of a cis-alkene. |

| ¹³C NMR (Predicted) | Four distinct signals corresponding to the four carbon atoms. The chemical shifts will be influenced by the iodine atom and the double bond. | Four distinct signals. The chemical shifts, particularly for the vinyl carbons, will differ from the (E)-isomer due to stereoelectronic effects. |

| IR Spectroscopy (Predicted) | C-H stretch (alkene) ~3010-3040 cm⁻¹, C=C stretch ~1665-1675 cm⁻¹, C-H bend (trans) ~960-970 cm⁻¹, C-I stretch ~500-600 cm⁻¹ | C-H stretch (alkene) ~3010-3040 cm⁻¹, C=C stretch ~1650-1660 cm⁻¹, C-H bend (cis) ~675-730 cm⁻¹, C-I stretch ~500-600 cm⁻¹ |

| Mass Spectrometry (Predicted) | Molecular ion peak (M⁺) at m/z 182. Common fragments would include loss of iodine ([M-I]⁺ at m/z 55) and the iodomethyl radical ([M-CH₂I]⁺), as well as fragments from the butenyl cation. | Molecular ion peak (M⁺) at m/z 182 with a similar fragmentation pattern to the (E)-isomer, although relative intensities of fragment ions may differ slightly. |

Experimental Protocols

Synthesis of (E)-1-Iodo-2-butene

The synthesis of (E)-1-iodo-2-butene can be achieved from commercially available (E)-crotyl alcohol or (E)-crotyl chloride/bromide. A common method for converting alcohols to iodides is the Appel reaction or by using other iodinating agents.

Proposed Protocol: Iodination of (E)-Crotyl Alcohol via Appel-type Reaction

-

Materials: (E)-Crotyl alcohol, Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Dichloromethane (B109758) (CH₂Cl₂), Sodium thiosulfate (B1220275) solution, Magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a solution of triphenylphosphine (1.1 eq.) in dry dichloromethane under an inert atmosphere at 0 °C, add iodine (1.1 eq.) portion-wise.

-

Stir the mixture until the iodine has completely reacted and a yellow-orange suspension of the phosphonium (B103445) salt is formed.

-

Add (E)-crotyl alcohol (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes or pentane) to yield (E)-1-iodo-2-butene.

-

Caption: Appel-type reaction for (E)-1-iodo-2-butene synthesis.

Synthesis of (Z)-1-Iodo-2-butene

The synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. A potential route involves the stereoselective reduction of 2-butyn-1-ol (B121050) to (Z)-2-buten-1-ol, followed by iodination.

Proposed Protocol: From (Z)-2-Buten-1-ol

-

Materials: (Z)-2-Buten-1-ol (can be prepared by Lindlar hydrogenation of 2-butyn-1-ol), Carbon tetrabromide (CBr₄) or Iodine (I₂), Triphenylphosphine (PPh₃), Acetonitrile (B52724) (CH₃CN).

-

Procedure:

-

Dissolve triphenylphosphine (1.5 eq.) in dry acetonitrile under an inert atmosphere.

-

Add either carbon tetrabromide (1.5 eq.) for an in-situ Appel-like reaction with subsequent halide exchange, or iodine (1.5 eq.).

-

Cool the mixture to 0 °C and add a solution of (Z)-2-buten-1-ol (1.0 eq.) in acetonitrile dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature, monitoring by TLC until the starting material is consumed.

-

Work-up is similar to the (E)-isomer synthesis, involving quenching, extraction, and purification by column chromatography.

-

Caption: Synthetic pathway to (Z)-1-iodo-2-butene.

Reactivity and Applications in Drug Development

General Reactivity

As allylic iodides, both (E)- and (Z)-1-iodo-2-butene are expected to be highly reactive towards nucleophiles in Sₙ2 reactions. The carbon-iodine bond is weak, making iodide an excellent leaving group. These compounds can serve as electrophilic partners in various coupling reactions, including Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds.

Caption: General reactivity of this compound isomers.

Role in Drug Discovery and Development

While no specific drugs are reported to be synthesized directly from this compound, the butenyl moiety is a structural component of various biologically active natural products and synthetic molecules. The introduction of a butenyl group can influence a molecule's conformational flexibility and its interaction with biological targets.

The allylic iodide functionality allows for the covalent modification of target proteins, a strategy employed in the design of certain enzyme inhibitors. For instance, the iodide can react with nucleophilic residues like cysteine in an enzyme's active site, leading to irreversible inhibition.

Furthermore, the butenyl scaffold can be a starting point for the synthesis of more complex structures, such as butenolides, which are present in numerous bioactive natural products and have been investigated for their therapeutic potential.

Caption: Potential roles of this compound in drug discovery.

Conclusion

The (E) and (Z) isomers of this compound are valuable, albeit under-characterized, reagents in organic synthesis. This guide has provided an overview of their known and predicted properties, along with plausible synthetic routes. Their potential as building blocks in the development of new therapeutics, particularly as covalent modifiers and precursors to complex scaffolds, warrants further investigation. The detailed experimental validation of the protocols and the full spectroscopic characterization of these isomers would be a valuable contribution to the field.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Stereochemistry of 1-Iodo-2-butene

Abstract

1-Iodo-2-butene is an organoiodine compound that serves as a versatile building block in organic synthesis. While its structure includes a carbon-carbon double bond, leading to geometric isomerism, it is fundamentally an achiral molecule. This guide provides an in-depth analysis of the stereochemical properties of this compound, clarifying the distinction between its geometric isomers ((E) and (Z)) and the concept of chirality. It further explores the stereochemistry of its chiral constitutional and saturated analogs, such as 3-iodo-1-butene and 2-iodobutane, to provide a comprehensive understanding of chirality within this molecular family. Detailed experimental protocols for the creation of a chiral center from an achiral precursor and the subsequent measurement of optical activity are presented to equip researchers with practical methodologies.

Stereochemical Analysis of this compound

The stereochemistry of a molecule dictates the three-dimensional arrangement of its atoms. For this compound, this analysis centers on two key concepts: geometric isomerism and chirality.

Molecular Structure and Geometric Isomerism

This compound possesses the molecular formula C₄H₇I.[1] Its structure is characterized by a four-carbon chain with a double bond between carbon-2 and carbon-3, and an iodine atom attached to carbon-1. The presence of the C2=C3 double bond restricts free rotation, giving rise to two distinct geometric isomers:

-

(E)-1-Iodo-2-butene: The higher priority groups on each carbon of the double bond (the methyl group on C3 and the iodomethyl group on C2) are on opposite sides.

-

(Z)-1-Iodo-2-butene: The higher priority groups are on the same side of the double bond.

These (E) and (Z) isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images.[2]

Analysis of Chirality

Chirality arises when a molecule is non-superimposable on its mirror image, a property most often caused by the presence of a stereocenter or chiral center.[3] A chiral center is typically a carbon atom bonded to four different substituent groups.

A systematic examination of the this compound structure reveals the absence of a chiral center :

-

C1: Bonded to two hydrogen atoms, one iodine atom, and a carbon group. It is not chiral.

-

C2 & C3: These sp²-hybridized carbons are part of a double bond and cannot be chiral centers.

-

C4: Bonded to three hydrogen atoms and one carbon atom. It is not chiral.

Since this compound lacks a chiral center and does not possess other elements of chirality (like axial or planar chirality), it is an achiral molecule. Consequently, it does not rotate plane-polarized light and has no optical activity.

The following diagram illustrates the isomeric relationship between the achiral geometric isomers of this compound and its chiral constitutional isomer, 3-iodo-1-butene.

Chirality in Related C4 Iodo-alkene Analogs

To fully address the topic of chirality, it is instructive to examine isomers and analogs of this compound that are chiral.

Chiral Constitutional Isomer: 3-Iodo-1-butene

3-Iodo-1-butene is a constitutional isomer of this compound. In this molecule, carbon-3 is bonded to four different groups (a hydrogen atom, an iodine atom, a methyl group, and a vinyl group), making it a chiral center. Therefore, 3-iodo-1-butene exists as a pair of enantiomers: (R)-3-iodo-1-butene and (S)-3-iodo-1-butene.

Chiral Saturated Analog: 2-Iodobutane

The saturated analog, 2-iodobutane, is also chiral. Its second carbon is a stereocenter bonded to hydrogen, iodine, a methyl group, and an ethyl group. It exists as (S)-(+)-2-iodobutane and (R)-(-)-2-iodobutane.

Quantitative Data Presentation

Since this compound is achiral, it has no specific rotation. The optical activity of its chiral analog, 2-iodobutane, provides a quantitative measure of how its enantiomers interact with plane-polarized light.[4]

| Compound | CAS Number | Molecular Formula | Specific Rotation ([α]) |

| (S)-(+)-2-Iodobutane | 29882-56-2 | C₄H₉I | +15.90°[4] |

| (R)-(-)-2-Iodobutane | 52152-71-3 | C₄H₉I | -15.90° |

| Table 1: Optical Activity of Chiral C4 Iodoalkane Analogs. Note: Specific rotation values for enantiomers are equal in magnitude but opposite in sign. |

Experimental Protocols

Illustrative Protocol: Synthesis of a Chiral Center

Many reactions in organic synthesis start with achiral reagents to produce chiral products.[5] Such a process typically results in a racemic mixture (an equal mixture of both enantiomers) because the formation of each enantiomer is equally probable.[6] The following protocol details the acid-catalyzed hydration of 1-butene (B85601) to 2-butanol (B46777), a classic example of creating a chiral center from an achiral starting material.[6]

Objective: To synthesize (R/S)-2-butanol from 1-butene.

Materials:

-

1-Butene (gas)

-

50% Aqueous sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Gas dispersion tube

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Reaction Setup: Place 100 mL of 50% aqueous H₂SO₄ in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas dispersion tube. Cool the flask in an ice bath to maintain a temperature of 10-15°C.

-

Alkene Addition: Bubble 1-butene gas through the stirred sulfuric acid solution. Monitor the reaction rate by observing the absorption of the gas. Continue the addition until approximately 0.5 moles of 1-butene have been absorbed.

-

Hydrolysis: After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature. Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a beaker to hydrolyze the intermediate sulfate ester.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. The 2-butanol product will separate as an organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Neutralization: Combine the organic layer and the ether extracts. Wash sequentially with water and then with saturated NaHCO₃ solution until the washings are no longer acidic.

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄. Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Purification: Purify the crude 2-butanol by fractional distillation to obtain the final product, which will be a racemic mixture of (R)- and (S)-2-butanol.

Protocol: Measurement of Optical Activity

Objective: To determine the specific rotation of a chiral compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm length)

-

Volumetric flask (10 mL)

-

Analytical balance

Methodology:

-

Solution Preparation: Accurately weigh a sample of the chiral compound (e.g., 0.5 g of (S)-(+)-2-iodobutane).[4] Dissolve it in a suitable achiral solvent (e.g., ethanol) in a 10 mL volumetric flask and fill to the mark. Calculate the concentration (c) in g/mL.

-

Instrument Calibration: Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Observed Rotation: Measure the observed rotation (α). Record the value and the direction of rotation (+ for clockwise, - for counter-clockwise).

-

Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

Conclusion

This compound is an achiral molecule that exhibits geometric (E/Z) isomerism due to its internal double bond. A thorough understanding of its structure reveals the absence of a chiral center, and therefore, it does not possess optical activity. In contrast, its constitutional and saturated analogs, 3-iodo-1-butene and 2-iodobutane, are chiral and exist as pairs of enantiomers. The provided protocols for synthesizing a chiral center and measuring optical activity offer a practical framework for researchers working with stereoisomers. For professionals in drug development and chemical synthesis, distinguishing between these forms of stereoisomerism is critical for designing and executing stereoselective reactions.

References

- 1. This compound | C4H7I | CID 6432602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. benchchem.com [benchchem.com]

- 5. 8.12 Reaction Stereochemistry: Addition of H2O to an Achiral Alkene - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations for 1-Iodo-2-butene: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and thermodynamic properties of (E)-1-iodo-2-butene. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for conformational analysis, the prediction of spectroscopic signatures, and the determination of thermochemical data. Furthermore, it presents a detailed, adaptable experimental protocol for the synthesis of this compound and illustrates key computational and reactive pathways through diagrams.

Conformational Analysis

The conformational landscape of 1-iodo-2-butene is determined by the rotation around the C1-C2 and C2-C3 single bonds. Due to steric and electronic interactions, several conformers with varying relative energies exist. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying these stable conformers and the transition states that connect them.

The primary dihedral angles that define the conformation are C4-C3-C2-C1 and C3-C2-C1-I. A relaxed potential energy surface scan, where these dihedrals are systematically varied, can reveal the energetic minima corresponding to stable conformers.

Below is a diagram illustrating the primary rotational isomers of (E)-1-iodo-2-butene around the C1-C2 bond.

Caption: Conformational isomers of (E)-1-iodo-2-butene.

Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

Ab initio methods, such as Gauge-Including Atomic Orbital (GIAO), are employed to calculate NMR chemical shifts.[1] These calculations provide theoretical spectra that can be compared with experimental data to aid in signal assignment and structure verification. The choice of basis set is crucial, with sets like 6-31G** often providing a good balance of accuracy and computational cost for halogenated compounds.[2] However, for heavier atoms like iodine, larger basis sets such as LanL2DZ may be necessary to achieve reasonable accuracy.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Haloalkene (Analogous to this compound)

| Atom | Predicted Chemical Shift (ppm) - B3LYP/6-31G** |

|---|---|

| H1 | 3.2 - 3.5 |

| H2 | 5.5 - 5.8 |

| H3 | 5.6 - 5.9 |

| H4 | 1.7 - 1.9 |

| C1 | 5 - 10 |

| C2 | 125 - 130 |

| C3 | 128 - 133 |

| C4 | 15 - 20 |

Note: These are representative values for a similar haloalkene and may differ for this compound.

Infrared (IR) Spectroscopy

Vibrational frequencies can be calculated using DFT methods.[3] These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model.

Table 2: Calculated Vibrational Frequencies for a Representative Iodoalkane

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (sp²) | 3050 - 3150 |

| C-H stretch (sp³) | 2850 - 3000 |

| C=C stretch | 1640 - 1680 |

| C-I stretch | 500 - 600 |

Note: These are representative values and may differ for this compound.[4]

Thermochemistry

The enthalpy of formation and Gibbs free energy of this compound can be calculated using high-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G3 or G4). These methods involve a series of calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy.

Reactivity

As an allylic iodide, this compound is susceptible to nucleophilic substitution reactions (SN1 and SN2). Computational studies can be used to model the reaction pathways, locate transition states, and calculate activation energies, thereby providing insights into the reaction mechanism and kinetics.

The following diagram illustrates a generalized workflow for quantum chemical calculations.

Caption: General workflow for quantum chemical calculations.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from general procedures for the hydroiodination of dienes.

Synthesis of this compound from 1,3-Butadiene (B125203)

Materials:

-

1,3-Butadiene

-

Hydrogen Iodide (HI)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Dry ice/acetone condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense a known amount of 1,3-butadiene into the flask.

-

Dissolve the condensed 1,3-butadiene in anhydrous diethyl ether.

-

Slowly bubble hydrogen iodide gas through the solution while maintaining the temperature at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess HI.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

The following diagram illustrates a representative reaction of an allylic iodide.

Caption: A representative SN2 reaction pathway for this compound.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 4. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-depth Technical Guide: Thermal Stability and Decomposition of 1-Iodo-2-butene

Disclaimer: Publicly available scientific literature and safety data sheets lack specific experimental data on the thermal stability and decomposition of 1-iodo-2-butene. This guide, therefore, provides available information on the compound and discusses the general thermal behavior of related allylic iodides. The information regarding decomposition is based on general chemical principles and data for analogous compounds and should be treated as illustrative rather than definitive for this compound.

Introduction

This compound is an organoiodine compound with the chemical formula C4H7I.[1][2] As an allylic iodide, its chemical behavior is significantly influenced by the presence of the carbon-carbon double bond adjacent to the carbon-iodine bond. This structural feature is expected to play a crucial role in its thermal stability and decomposition pathways. This document aims to provide a comprehensive overview of the known properties of this compound and to extrapolate its likely thermal decomposition characteristics based on the behavior of similar chemical structures.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for its safe handling and for the design of any experimental studies.

| Property | Value | Source |

| Molecular Formula | C4H7I | [1][2] |

| Molecular Weight | 182.00 g/mol | [1] |

| CAS Number | 627-24-7 | [1][2] |

| IUPAC Name | (E)-1-iodobut-2-ene | [1] |

| Physical State | Liquid (presumed) | |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Flammable liquid and vapor (H226)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye damage (H318)[1]

-

May cause respiratory irritation (H335)[1]

Standard safe handling procedures for flammable and corrosive liquids should be strictly followed. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.

General Principles of Thermal Decomposition of Allylic Iodides

While specific data for this compound is unavailable, the thermal decomposition of allylic halides, in general, is understood to proceed through several key steps. The carbon-iodine (C-I) bond is the weakest bond in the molecule and is therefore the most likely site for initial bond cleavage upon heating.

Expected Decomposition Pathway:

The thermal decomposition of this compound is anticipated to be initiated by the homolytic cleavage of the C-I bond, which would generate a butenyl radical and an iodine radical.

-

Initiation: The primary step is the breaking of the carbon-iodine bond to form radicals. CH3-CH=CH-CH2I → CH3-CH=CH-CH2• + I•

-

Propagation/Termination: The resulting radicals can then undergo a variety of reactions, including:

-

Recombination: Two radicals can recombine.

-

Disproportionation: A hydrogen atom is transferred from one radical to another.

-

Elimination: Further decomposition of the butenyl radical.

-

Reaction with parent molecule: A radical can abstract an atom from an intact this compound molecule.

-

For related compounds, such as 1-iodobutane, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[4] It is reasonable to expect that the decomposition of this compound would also produce these substances, in addition to a complex mixture of hydrocarbons.

The study of the thermal decomposition of alkyl iodides on aluminum surfaces has shown that C-I bond scission is a key step and that the resulting alkyl fragments can undergo further reactions like β-hydride elimination.[5]

A simplified, hypothetical workflow for investigating the thermal decomposition of this compound is presented below.

References

The Solubility of 1-Iodo-2-butene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-iodo-2-butene in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for determining precise solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for utilizing this compound in various laboratory and development settings.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which emphasizes the intermolecular forces between the solute and the solvent.[1][2] For a solute to dissolve in a solvent, the energy required to break the intermolecular interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules. Key factors influencing the solubility of this compound include:

-

Polarity: this compound is a relatively nonpolar molecule. The carbon-iodine bond has a low electronegativity difference, and the butene hydrocarbon chain is nonpolar. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents.

-

Van der Waals Forces: The primary intermolecular forces at play for this compound are London dispersion forces. Solvents that also exhibit these types of forces will be more effective at dissolving it.

-

Hydrogen Bonding: this compound is not a hydrogen bond donor and a very weak acceptor. Consequently, its solubility in protic, hydrogen-bonding solvents like water and, to a lesser extent, lower alcohols, is expected to be low.

Qualitative Solubility Profile

Based on established chemical principles, a qualitative solubility profile for this compound can be predicted. It is generally described as soluble in organic solvents and insoluble in water.[3][4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | "Like dissolves like" principle; both are nonpolar and interact primarily through London dispersion forces. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | Similar nonpolar characteristics and the ability to engage in π-stacking interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of a halogen atom in both solute and solvent can lead to favorable dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are weakly polar and can effectively solvate nonpolar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Ketones are polar aprotic solvents; while they can dissolve this compound, the polarity difference may limit high solubility. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols, especially shorter-chain ones, and their strong hydrogen-bonding networks make them less ideal solvents for nonpolar compounds. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Low | These solvents are highly polar and are generally poor solvents for nonpolar compounds like haloalkenes.[5][6] |

| Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for the nonpolar this compound.[3] |

Quantitative Solubility Data

Experimental Protocols

To obtain quantitative solubility data, the following experimental methodologies can be employed.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.45 µm filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Gently evaporate the solvent from the dish in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or vacuum oven may be necessary.

-

Once the solvent is completely removed, re-weigh the dish containing the solute residue.

-

The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

-

Solubility can also be expressed in other units such as mol/L by converting the mass of the solute to moles.

-

Protocol 2: Spectroscopic Method for Solubility Determination

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

The same materials as in the gravimetric method for preparing the saturated solution.

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.[7]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in Protocol 1.

-

Filter the saturated solution.

-

Dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the standard curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for the gravimetric determination of solubility.

Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

- 1. saltise.ca [saltise.ca]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cas 38169-04-9,(E)-1-Iodo-2-butene | lookchem [lookchem.com]

- 4. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. benchchem.com [benchchem.com]

Technical Guide on the Hazards and Safety Precautions for 1-Iodo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene (CAS No. 627-24-7) is a halogenated alkene used as a reagent and intermediate in organic synthesis.[1] Its reactivity makes it a valuable building block, but also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known hazards of this compound and details essential safety precautions for its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its corrosive and irritant effects on skin, eyes, and the respiratory system.[1]

GHS Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Hazard Classes and Categories: [1]

-

Flammable Liquids: Category 3

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3

Physical and Chemical Properties

Accurate physical and chemical data are crucial for the safe handling of any chemical. The following tables summarize the available data for this compound. It should be noted that some properties are estimated and may vary.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H7I | [2][3] |

| Molecular Weight | 182.00 g/mol | [2] |

| Appearance | Colorless to brown clear liquid | [4] |

| Boiling Point | 109.77°C (estimate) | [5] |

| Melting Point | Not available | [6] |

| Density | 1.6556 g/mL (rough estimate) | [5] |

| Refractive Index | 1.5110 (estimate) | [5] |

Table 2: Chemical Safety and Reactivity Data

| Property | Value | Source(s) |

| CAS Number | 627-24-7 | [2][3] |

| IUPAC Name | (E)-1-iodobut-2-ene | [2] |

| Synonyms | 1-iodobut-2-ene, crotyl iodide | [7] |

| XLogP3 | 2.3 | [2] |

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following diagram outlines the logical workflow for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Experimental Protocols: Safe Handling Procedures

While a specific, peer-reviewed experimental protocol for a reaction involving this compound could not be identified in the literature, the following represents a "best practice" methodology for its safe handling in a laboratory setting, based on established procedures for flammable and reactive haloalkanes.

5.1. Preparation and Engineering Controls

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound and all other reagents to be used.

-

Fume Hood: All handling of this compound must be performed in a certified chemical fume hood with the sash at the lowest practical height.

-

Inert Atmosphere: For reactions sensitive to air or moisture, or when heating, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).

-

Eliminate Ignition Sources: Ensure the work area is free of ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.

-

Spill Kit: Have a chemical spill kit rated for flammable liquids readily accessible.

-

Emergency Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher (Class B or ABC).

5.2. Chemical Handling and Reaction Setup

The following diagram illustrates a general workflow for the safe handling of this compound during a typical laboratory experiment.

Caption: A logical workflow for the safe laboratory use of this compound.

5.3. Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Store in a designated flammable liquids cabinet.

-

Segregate from incompatible materials such as strong oxidizing agents and bases.

5.4. Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

-

Collect all waste containing this compound in a designated, labeled container for halogenated organic waste.[8][9]

-

Do not mix with non-halogenated waste streams.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

6.1. Spills

The following diagram outlines the emergency procedure for a spill of this compound.

Caption: Step-by-step emergency response for a this compound spill.

6.2. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.3. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous decomposition products include carbon oxides and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

This compound is a valuable synthetic reagent that can be used safely with appropriate precautions. A thorough understanding of its flammability, corrosivity, and irritant properties, coupled with the consistent use of engineering controls, proper personal protective equipment, and established safe handling procedures, is essential for minimizing risk. All personnel working with this chemical must be trained on these hazards and procedures before commencing any work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C4H7I | CID 6432602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

Application Notes and Protocols for 1-Iodo-2-butene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. These application notes provide a detailed overview and generalized protocols for the use of 1-iodo-2-butene as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a valuable transformation for the synthesis of various substituted butenes. These products can serve as key intermediates in the development of new pharmaceuticals and other bioactive molecules.

Due to a lack of extensive specific literature on the Suzuki-Miyaura coupling of this compound, the following protocols and data are based on established procedures for analogous vinylic iodides. Researchers should consider these as robust starting points, with the understanding that optimization for specific substrates may be required.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinylic Iodides with Arylboronic Acids

| Vinylic Iodide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Iodocyclohexene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 80 | 85-95 |

| (E)-1-Iodo-1-octene | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 100 | 92 |

| 2-Iodo-1,1-diphenylethene | 2-Methylphenylboronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 88 |

| 1-Iodo-2-methyl-1-propene | Phenylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 95 |

| (Z)-3-Iodo-3-hexene | 4-Acetylphenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-Butanol | 100 | 91 |